molecular formula C12H9F3N2O4 B2374097 Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate CAS No. 13544-04-2

Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate

Cat. No.: B2374097
CAS No.: 13544-04-2
M. Wt: 302.209
InChI Key: XZCXOZHXSNSXCU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

  • Ethyl group : A triplet at δ 1.32 ppm (3H, $$-\text{CH}2\text{CH}3$$) and a quartet at δ 4.30 ppm (2H, $$-\text{OCH}2\text{CH}3$$).
  • Aromatic protons : Multiplets between δ 7.62–8.23 ppm, corresponding to the 2-nitro-4-trifluoromethylphenyl ring.
  • Cyanide-adjacent proton : A singlet at δ 5.66 ppm (1H, $$-\text{CH}(\text{CN})\text{CO}_2\text{Et}$$).

13C NMR (100 MHz, CDCl3) :

  • Carbonyl carbons : δ 161.6 ppm (ester carbonyl), δ 115.4 ppm (cyano carbon).
  • Aromatic carbons : δ 124.6–149.7 ppm, with deshielding observed for carbons adjacent to nitro and trifluoromethyl groups.

Infrared (IR) Spectroscopy

  • Nitrile stretch : A sharp peak at 2,252 cm⁻¹ ($$ \nu_{\text{C≡N}} $$).
  • Nitro group vibrations : Asymmetric and symmetric stretches at 1,519 cm⁻¹ and 1,348 cm⁻¹ ($$ \nu{\text{NO}2} $$).
  • Ester carbonyl : Strong absorption at 1,738 cm⁻¹ ($$ \nu_{\text{C=O}} $$).

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λmax : 265–269 nm in methanol, attributed to π→π* transitions in the nitro-aromatic system.

Mass Spectrometry

  • Molecular ion : m/z 302.21 ($$[\text{M}]^+$$).
  • Fragmentation patterns :
    • Loss of ethyl group ($$-\text{C}2\text{H}5$$): m/z 257.
    • Cleavage of the cyanoacetate moiety: m/z 179 ($$[\text{C}7\text{H}4\text{F}3\text{NO}2]^+$$).

Table 2: Spectroscopic Data Summary

Technique Key Signals Interpretation
1H NMR δ 5.66 (s, 1H) Cyano-adjacent proton
IR 2,252 cm⁻¹ C≡N stretch
UV-Vis λmax 269 nm Aromatic π-system excitation
MS m/z 302.21 Molecular ion peak

Comparative Analysis with Structural Analogues

Substituted Phenylacetates

  • 4-(Trifluoromethyl)phenyl acetate (C$$9$$H$$7$$F$$3$$O$$2$$) :

    • Lacks the nitro and cyano groups, reducing electronic complexity.
    • Simpler NMR profile: Singlets for the trifluoromethyl group at δ −63.0 ppm (19F NMR).
  • Methyl 2-cyano-2-(2-nitrophenyl)acetate (C$${10}$$H$$8$$N$$2$$O$$4$$) :

    • Replaces the trifluoromethyl group with hydrogen, lowering molecular weight (220.18 g/mol).
    • Exhibits similar cyano and nitro IR stretches but lacks fluorine-related splitting in NMR.

Table 3: Structural and Spectral Comparisons

Compound Molecular Weight Key Functional Groups IR $$ \nu_{\text{C≡N}} $$ (cm⁻¹)
This compound 302.21 $$-$$NO$$2$$, $$-$$CF$$3$$, $$-$$CN 2,252
4-(Trifluoromethyl)phenyl acetate 204.15 $$-$$CF$$_3$$ Absent
Methyl 2-cyano-2-(2-nitrophenyl)acetate 220.18 $$-$$NO$$_2$$, $$-$$CN 2,217

Properties

IUPAC Name

ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-4-3-7(12(13,14)15)5-10(8)17(19)20/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCXOZHXSNSXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl cyanoacetate with 2-nitro-4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acids

The ester moiety undergoes base-mediated hydrolysis to yield 2-nitro-4-(trifluoromethyl)benzoic acid. This reaction is critical in synthesizing bioactive molecules and agrochemical intermediates.

Reaction Conditions and Data

ParameterDetails
Reagents Sodium hydroxide (NaOH) in ethanol/water (3:1 v/v)
Temperature Reflux (~78°C)
Time 2–4 hours
Yield 95%
Product 2-Nitro-4-(trifluoromethyl)benzoic acid

Mechanistic Insights :

  • The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate.

  • Subsequent elimination of ethoxide generates the carboxylate salt, which is acidified to the free carboxylic acid .

Functional Group Stability

Nitro Group :

  • Stable under basic hydrolysis conditions but reducible to an amine using catalytic hydrogenation (e.g., H₂/Pd-C), offering pathways to diverse derivatives .

Trifluoromethyl Group :

  • Resists hydrolysis and oxidation due to the strong C–F bonds, ensuring retention of the CF₃ substituent in most reactions .

Cyano Group :

  • Remains intact during ester hydrolysis but can be selectively hydrolyzed to carboxylic acids or amidated under acidic or basic conditions .

Reaction Optimization Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in condensation reactions by stabilizing transition states.

  • Temperature Control : Excess heat (>60°C) during hydrolysis may promote side reactions, such as decarboxylation .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate has been explored for its potential in drug development, particularly in the synthesis of bioactive compounds:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability of the resulting drugs .
  • Antimicrobial Properties : Some studies suggest that compounds containing the cyano and nitro functionalities can demonstrate antimicrobial activity, making them candidates for developing new antibiotics .

Materials Science

The compound's unique chemical structure allows it to be used in the development of advanced materials:

  • Polymer Synthesis : this compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of trifluoromethyl groups can enhance the thermal stability of these polymers .
  • Fluorinated Materials : The presence of trifluoromethyl groups imparts unique properties such as hydrophobicity and chemical resistance, which are valuable in coatings and surface treatments .

Agrochemicals

The compound is also being investigated for its applications in agriculture:

  • Pesticide Development : The structural features of this compound suggest potential use as a pesticide or herbicide. Its ability to disrupt biological pathways in pests may lead to effective crop protection solutions .

Case Studies

  • Synthesis of Anticancer Agents : A study focused on synthesizing a series of derivatives from this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The results indicated that modifications to the nitro group could enhance activity .
  • Development of Fluorinated Polymers : Research conducted on the polymerization of this compound revealed that incorporating this compound into polymer matrices improved their thermal stability and mechanical strength, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Ethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate (CAS: 1357626-53-9)

  • Molecular Formula: C₁₁H₁₀F₃NO₄
  • Molecular Weight : 277.20 g/mol
  • Key Differences: Lacks the cyano (-CN) group, resulting in reduced steric hindrance and lower molecular weight.
  • Hazard Profile : Exhibits warnings for skin/eye irritation (H315, H320) and respiratory toxicity (H335) .

Ethyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate (CAS: 735-40-0)

  • Molecular Formula : C₁₁H₁₁F₃N₂O₄
  • Molecular Weight : 292.21 g/mol
  • Key Differences: Replaces the cyano group with an amino (-NH₂) substituent, increasing polarity and altering reactivity in coupling reactions .

Cyano-Substituted Analogues

Ethyl 2-(4-cyanophenyl)acetate (CAS: 1528-41-2)

  • Molecular Formula: C₁₁H₁₁NO₂
  • Molecular Weight : 189.21 g/mol
  • Key Differences : Simplified structure without nitro or trifluoromethyl groups, leading to lower molecular weight and reduced electron-withdrawing effects. Structural similarity: 0.79/1.0 .

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate (CAS: 854778-10-2)

  • Molecular Formula: C₁₁H₉F₂NO₂
  • Molecular Weight : 225.19 g/mol
  • Key Differences : Incorporates difluoro (-F₂) substituents instead of nitro and trifluoromethyl groups, altering lipophilicity and metabolic stability .

Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (3r)

  • Molecular Formula: C₁₁H₁₀F₃NO₃
  • Synthesis Yield : 72% (vs. unpurified crude yield for the target compound) .
  • Key Differences: Features an oxo (-C=O) and amino (-NH-) group, making it a precursor for hydantoin derivatives rather than nitrile-based intermediates.

Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate (CAS: 1417503-63-9)

  • Molecular Formula : C₁₁H₁₀F₄O₂
  • Key Differences : Substitutes nitro with fluorine, enhancing stability against reduction but reducing electrophilicity .

Data Table: Key Properties of Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate and Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Yield/Purity Hazard Profile
Target Compound (13544-04-2) C₁₂H₉F₃N₂O₄ 302.21 -CN, -NO₂, -CF₃ ≥98% Not specified
Ethyl 2-(2-nitro-4-CF₃-phenyl)acetate (1357626-53-9) C₁₁H₁₀F₃NO₄ 277.20 -NO₂, -CF₃ Not reported H302, H315, H320, H335
Ethyl 2-(4-cyanophenyl)acetate (1528-41-2) C₁₁H₁₁NO₂ 189.21 -CN Not reported Not specified
Ethyl 2-oxo-2-((4-CF₃-phenyl)amino)acetate (3r) C₁₁H₁₀F₃NO₃ 261.20 -C=O, -NH- 72% Not specified

Biological Activity

Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, with the CAS number 13544-04-2, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₁₂H₉F₃N₂O₄
  • Molecular Weight: 302.21 g/mol
  • Purity: 90% .

The biological activity of this compound is primarily attributed to its structural components, particularly the trifluoromethyl group and the cyano moiety. These groups are known to enhance the lipophilicity and bioactivity of organic compounds, potentially leading to increased interaction with biological targets such as enzymes and receptors.

Biological Activities

  • Antimicrobial Activity
    • Recent studies have demonstrated that compounds containing similar structural motifs exhibit significant antibacterial properties. For instance, certain derivatives have shown effective inhibition against various Gram-positive and Gram-negative bacteria, although specific data on this compound remains limited. The compound's structural analogs have been tested for their Minimum Inhibitory Concentration (MIC), showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit bacterial topoisomerases, critical enzymes involved in DNA replication and transcription. In vitro assays have indicated that similar compounds can exhibit low nanomolar inhibition against these enzymes, suggesting potential as antibacterial agents .
  • Antioxidant Activity
    • While direct studies on this compound are sparse, related compounds have shown antioxidant properties. This activity is significant as it can contribute to the prevention of oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialPotential activity against Gram-positive bacteria; MIC values need further exploration.
Enzyme InhibitionLow nanomolar IC50 values observed in similar compounds targeting topoisomerases.
AntioxidantRelated compounds demonstrate antioxidant effects; specific data on this compound needed.

Case Study: Enzyme Inhibition

A study investigating a series of compounds similar to this compound found that some exhibited potent dual inhibition of DNA gyrase and topo IV from E. coli, with IC50 values under 32 nM. This suggests that modifications in structure can lead to enhanced antibacterial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-cyano-2-(2-nitro-4-(trifluoromethyl)phenyl)acetate?

  • Answer : The compound is typically synthesized via multi-step routes involving nitration, trifluoromethylation, and esterification. For example, nitration of a phenylacetic acid derivative followed by trifluoromethylation via Ullmann-type coupling or electrophilic substitution. Esterification with ethanol under reflux conditions (often using H₂SO₄ or DCC as catalysts) ensures high yields . Purification is achieved via column chromatography or recrystallization from ethyl acetate/hexane mixtures .

Q. How is the molecular structure of this compound validated experimentally?

  • Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assigns proton environments (e.g., cyano, nitro, and trifluoromethyl groups) and confirms ester linkage integrity .
  • X-ray diffraction : Resolves crystal packing and stereoelectronic effects, particularly the spatial arrangement of the nitro and trifluoromethyl groups .
  • Mass spectrometry (LCMS/HPLC) : Determines molecular weight (e.g., m/z 292.21 for C₁₁H₁₁F₃N₂O₄) and purity (>98% via HPLC retention time analysis) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Answer : The compound exhibits limited aqueous solubility due to the lipophilic trifluoromethyl and aromatic nitro groups. Stability studies in DMSO or ethanol (at −20°C) show minimal degradation over 6 months. Hydrolysis of the ester group under alkaline conditions (pH >10) is a critical degradation pathway, monitored via pH-adjusted stability assays .

Advanced Research Questions

Q. How does the cyano group modulate reactivity in nucleophilic addition or cyclization reactions?

  • Answer : The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in Knoevenagel condensations). Computational studies (DFT) suggest a charge density of −0.42e at the α-carbon, promoting interactions with amines or thiols in medicinal chemistry applications . Comparative assays with non-cyano analogs (e.g., methyl or fluorine substituents) show reduced reactivity, confirming the cyano group's role .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

  • Answer : Discrepancies in IC₅₀ values for antimicrobial activity (e.g., 8–25 µM against S. aureus) arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and controlling impurities (e.g., nitro-reduction byproducts) via HPLC-MS improves reproducibility. Contradictions in cytotoxicity data (e.g., HeLa cells) are linked to differences in cell passage number and culture media .

Q. What strategies optimize enantioselective synthesis for chiral derivatives of this compound?

  • Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., quinine-derived thioureas) achieves >90% enantiomeric excess (ee). Solvent screening (e.g., ethyl acetate vs. THF) and low-temperature conditions (−78°C) suppress racemization. X-ray crystallography of intermediates validates stereochemical outcomes .

Q. How do structural analogs with modified substituents (e.g., chloro vs. nitro groups) affect pharmacological profiles?

  • Answer : Replacing the nitro group with chloro (e.g., Ethyl 2-cyano-2-(2-chloro-4-(trifluoromethyl)phenyl)acetate) reduces oxidative stress induction in hepatocytes but increases logP (from 2.1 to 2.9), enhancing blood-brain barrier penetration. Nitro-substituted analogs show superior antibacterial activity (MIC 4 µg/mL vs. 16 µg/mL for chloro analogs) due to redox-activated nitroreduction .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in bulk samples?

  • Answer : UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in acetonitrile/water (gradient elution) detects impurities at 0.1% levels. 1H NMR with relaxation reagents (e.g., Cr(acac)₃) quantifies residual solvents (e.g., ethyl acetate <500 ppm) .

Q. How are computational models (e.g., molecular docking) applied to predict biological targets?

  • Answer : Docking studies (AutoDock Vina) with cytochrome P450 3A4 (PDB: 5VCC) predict binding affinities (∆G = −9.2 kcal/mol) at the heme-active site. MD simulations (GROMACS) over 100 ns reveal stable hydrogen bonding between the nitro group and Arg105, guiding SAR for enzyme inhibition .

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